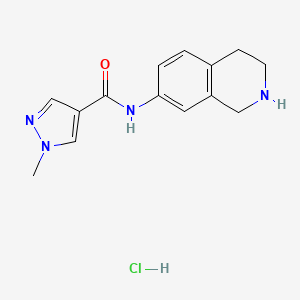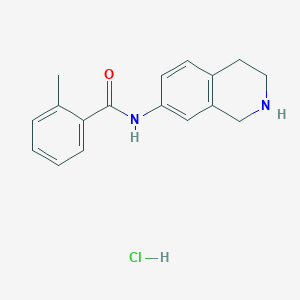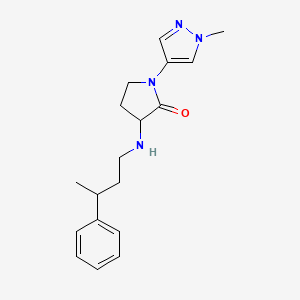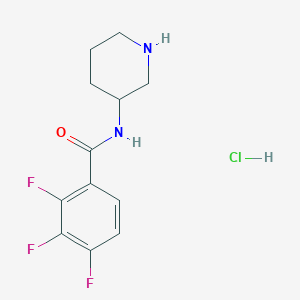
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide hydrochloride, also known as DMXAA, is a small molecule drug that has shown potential in the treatment of cancer. It was first discovered in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies and clinical trials to investigate its potential as an anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride is not fully understood. However, it is believed to work by activating the immune system to attack tumor cells. This compound induces the production of cytokines, which are signaling molecules that activate the immune system. This leads to the recruitment of immune cells, such as macrophages and natural killer cells, to the tumor site. These immune cells then attack the tumor cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the activation of the immune system. This compound also increases the levels of reactive oxygen species (ROS) in tumor cells, leading to their death. In addition, this compound has been shown to increase the permeability of blood vessels in tumors, allowing immune cells to enter the tumor site more easily.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride has several advantages as an anti-cancer agent. It has shown potent anti-tumor activity in preclinical studies and has been well-tolerated in clinical trials. This compound also has a unique mechanism of action that targets the immune system, which may make it effective in combination with other anti-cancer therapies. However, this compound has several limitations. It has a short half-life in the body, which may limit its effectiveness. In addition, this compound has shown variable efficacy in clinical trials, which may be due to the heterogeneity of tumors.
Direcciones Futuras
There are several future directions for the development of 2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride as an anti-cancer agent. One area of research is the development of novel formulations of this compound that improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to this compound. This may help to identify patients who are most likely to benefit from treatment with this compound. Finally, the combination of this compound with other anti-cancer therapies, such as chemotherapy and immunotherapy, is an area of active research.
Métodos De Síntesis
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the piperidinylmethyl ester. The final step involves the reaction of the piperidinylmethyl ester with ammonium acetate to form this compound.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. This compound works by inducing tumor necrosis, which is the death of tumor cells. This is achieved by activating the immune system to attack the tumor cells.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-12-3-4-13(2)15(9-12)10-16(19)18-11-14-5-7-17-8-6-14;/h3-4,9,14,17H,5-8,10-11H2,1-2H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQDZHYGAJJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)


![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)

![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)

![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)
